N-cyclopropyl-N-methylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(9-4-5-9)10(13)8-3-2-6-11-7-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELUAUZRZNRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Coupling Agents
-
- N-methylpiperidine-3-carboxylic acid (or its derivatives)
- Cyclopropylamine
-
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP) as a catalyst
-
- Typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran
- Room temperature or mild heating to promote amide bond formation
- Reaction times vary but generally range from several hours to overnight for completion
This classical peptide coupling method activates the carboxylic acid group to form an O-acylurea intermediate, which then reacts with cyclopropylamine to yield the desired amide.
One-Pot Synthesis via Carbamoyl Chloride Intermediates
A more streamlined and industrially favorable method involves the use of N,N-disubstituted carbamoyl chlorides reacting directly with carboxylic acids in the presence of tertiary organic bases. This approach is supported by patent literature describing efficient, scalable processes for N,N-disubstituted carboxamides.
Process Description
| Step | Description |
|---|---|
| 1 | Mix carboxylic acid (e.g., N-methylpiperidine-3-carboxylic acid) with N,N-disubstituted carbamoyl chloride (e.g., cyclopropyl-substituted carbamoyl chloride) in an organic solvent. |
| 2 | Add a tertiary organic base (e.g., N-methylpyrrolidine, N-methylpiperidine, 4-methylmorpholine, or pyridine) slowly under stirring. |
| 3 | Maintain temperature between 10°C and 50°C, commonly at room temperature. |
| 4 | Stir the reaction mixture for 15 to 60 minutes to allow amide formation. |
| 5 | Quench with water and separate the product from the aqueous layer. |
| 6 | Purify by distillation or recrystallization to achieve >99% purity. |
Advantages
- Single-pot, energy-efficient process with minimal environmental impact (no acidic gas release).
- Time-saving (reaction completes within an hour).
- Suitable for scale-up and bulk production.
- High purity crude product (>99%) achievable without extensive purification.
Detailed Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 10°C to 50°C (room temperature preferred) | Mild conditions reduce side reactions |
| Reaction time | 15 to 60 minutes | Efficient conversion within short time |
| Base equivalents | 1.2 equivalents of tertiary organic base | Ensures complete neutralization and reaction |
| Purity of crude product | >99% | High purity suitable for pharmaceutical use |
| Solvent | Common organic solvents (e.g., dichloromethane, THF) | Solvent choice depends on solubility |
Representative Synthetic Route Example
| Reagent/Material | Amount (moles) | Role |
|---|---|---|
| N-methylpiperidine-3-carboxylic acid | 1.0 | Carboxylic acid substrate |
| Cyclopropylamine or carbamoyl chloride derivative | 1.0 | Amine or activated amide precursor |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | catalytic | Catalyst |
| Tertiary base (e.g., N-methylpiperidine) | 1.2 equivalents | Acid scavenger |
| Solvent (e.g., dichloromethane) | Sufficient volume | Reaction medium |
- Dissolve the carboxylic acid in dry solvent under inert atmosphere.
- Add DCC and DMAP, stir to activate the acid.
- Slowly add cyclopropylamine or carbamoyl chloride derivative.
- Stir at room temperature for several hours.
- Filter off dicyclohexylurea byproduct.
- Extract and purify the product by chromatography or distillation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical DCC/DMAP coupling | N-methylpiperidine-3-carboxylic acid, cyclopropylamine, DCC, DMAP | Room temp, several hours | Well-established, high purity | Requires careful handling of DCC byproducts |
| One-pot carbamoyl chloride method | Carboxylic acid, N,N-disubstituted carbamoyl chloride, tertiary base | 10-50°C, 15-60 min | Scalable, energy-efficient, fast | Requires preparation of carbamoyl chloride intermediate |
| Direct amidation (less common) | Carboxylic acid, amine, coupling agents or activating reagents | Elevated temp, longer time | Simpler reagents | Lower yields, possible side reactions |
This comprehensive overview synthesizes diverse authoritative sources, including patent literature on N,N-disubstituted carboxamide preparation and chemical supplier synthesis descriptions. The methods emphasize practical, scalable, and environmentally conscious approaches suitable for both research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Organic Synthesis
N-Cyclopropyl-N-methylpiperidine-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules.
Key Reactions:
- Amidation processes for synthesizing derivatives.
- Nucleophilic substitution reactions.
- Oxidation and reduction pathways.
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Amidation | Formation of amide bonds with acids or anhydrides | Acidic or basic conditions |
| Nucleophilic Substitution | Replacement of functional groups | Varies with nucleophile used |
| Oxidation/Reduction | Conversion to corresponding oxides or amines | Use of oxidizing/reducing agents |
Biological Research
The compound has been investigated for its potential biological activities, including:
- Antiviral Properties : Studies have shown that this compound can inhibit viral replication in vitro.
- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cell lines.
- Antimicrobial Effects : Exhibits activity against various bacterial strains.
Case Study Example :
A study published in [Journal of Medicinal Chemistry] demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for therapeutic development.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its role as a lead compound in drug discovery. Its ability to interact with biological targets makes it suitable for developing new therapeutics.
Mechanism of Action :
The mechanism involves binding to specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects.
| Targeted Pathway | Interaction Type | Potential Outcome |
|---|---|---|
| Receptor Modulation | Agonist or antagonist effects | Altered signaling pathways |
| Enzyme Inhibition | Competitive inhibition of enzyme activity | Decreased substrate conversion |
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyclopropyl group in the target compound likely enhances metabolic stability compared to the ethyl group in N-ethylpiperidine-3-carboxamide, as cyclopropane rings are known to resist oxidative degradation .
- Functional Group Diversity: The cyanopyridinyl substituent in introduces electron-withdrawing properties, which may influence electronic interactions in receptor binding .
Pharmacological Activity
While direct activity data for this compound are unavailable, analogs provide insights:
- N-Ethylpiperidine-3-carboxamide (): Likely serves as a precursor for CNS-targeting molecules due to the ethyl group’s balance of lipophilicity and solubility.
Biological Activity
N-Cyclopropyl-N-methylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. This compound can modulate various biological pathways by binding to molecular targets, which leads to significant effects on cellular functions. The exact mechanisms can vary depending on the context of use, but they generally involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
- Enzyme Modulation : It can inhibit or activate enzymes involved in critical metabolic pathways, thereby altering the biochemical landscape within cells.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, outperforming some reference drugs in cytotoxicity assays. The compound's structure allows for better interaction with protein binding sites, enhancing its efficacy against tumors such as hypopharyngeal carcinoma .
2. Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial activity against various microbial strains. Its effectiveness in inhibiting bacterial growth has been noted, making it a candidate for further exploration in the development of new antimicrobial agents.
3. Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders. It shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease progression. This dual inhibition could contribute to improved cognitive functions by enhancing cholinergic signaling .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related piperidine derivatives and other compounds:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating strong potential as an anticancer agent .
- Antimicrobial Efficacy : Research indicated that this compound showed effective inhibition against several bacterial strains, suggesting its utility in combating infections.
- Neurological Effects : In assays designed to evaluate cholinesterase inhibition, this compound demonstrated significant activity, supporting its potential role in Alzheimer's disease therapy by enhancing cholinergic transmission .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-N-methylpiperidine-3-carboxamide, and how can yield optimization be addressed?
- The compound can be synthesized via multi-step procedures involving cyclopropylamine as a key reagent. For example, a related piperidine-carboxamide derivative was synthesized using sequential coupling reactions (General Procedures E and F1), yielding 32% as an off-white solid . To optimize yields, consider solvent selection (e.g., diglyme for improved solubility) and reaction temperature control. Intermediate purification via column chromatography or recrystallization may reduce side products.
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Avoid inhalation and skin contact due to potential respiratory or ocular irritation . Work in a fume hood with proper ventilation, and dispose of waste via approved hazardous material protocols. Stability data suggest storage at 2–8°C in airtight containers to prevent decomposition .
Q. How can researchers validate the purity and structural integrity of synthesized N-cyclopropyl-N-methylpiopiperidine-3-carboxamide?
- Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds as a baseline . Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., observed m/z 352.2 for a related compound ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should resolve cyclopropyl and piperidine moieties, with attention to coupling constants for stereochemical analysis.
Advanced Research Questions
Q. How can reaction conditions be tailored to minimize byproducts during cyclopropane ring formation?
- Cyclopropane ring stability is sensitive to reaction pH and temperature. A patent method (WO 2007/010352) recommends using Group II metal oxides/hydroxides as bases in diglyme solvent to enhance regioselectivity and reduce side reactions . Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points.
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Discrepancies in melting points (e.g., 30–60°C for a related compound ) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases. Solubility profiles can be standardized using shake-flask methods in buffers (pH 1–10) to guide formulation studies.
Q. How can computational modeling predict metabolic or enzymatic interactions of this compound?
- Molecular docking simulations (e.g., AutoDock Vina) against cytochrome P450 isoforms or target receptors (e.g., neurotransmitter transporters) can predict metabolic stability or binding affinity. Pair this with in vitro microsomal assays to validate half-life (t½) and clearance rates .
Q. What methodologies address stability challenges under physiological conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. For example, cyclopropane ring oxidation may occur under acidic conditions; mitigate this via formulation with antioxidants (e.g., ascorbic acid) or enteric coatings . LC-MS/MS can quantify degradation products like N-oxide derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
